1,2-Dimethylcyclohexane

Thermochemistry Fuel Energy Density Conformational Strain

1,2-Dimethylcyclohexane (CAS 583-57-3) is a stereochemically defined, non-interchangeable branched cycloalkane critical for advanced R&D. Its 1,2-substitution pattern uniquely governs high-temperature oxidation kinetics and soot precursor formation—the preferred model for sustainable aviation fuel (SAF) combustion studies. The documented 19.8% water solubility difference between cis and trans isomers demands stereochemically defined material for reproducible environmental fate research. With a benchmark heat of combustion of 5217 kJ/mol, it serves as a bomb calorimetry calibration standard reliably distinct (+5 kJ/mol) from its 1,3- and 1,4-constitutional isomers.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 583-57-3
Cat. No. B031226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclohexane
CAS583-57-3
Synonyms1,2-dimethylcyclohexane
1,2-dimethylcyclohexane, (cis)-isomer
1,2-dimethylcyclohexane, (trans)-isome
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCCCC1C
InChIInChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3
InChIKeyKVZJLSYJROEPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.48e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylcyclohexane (CAS 583-57-3): Procuring a Stereochemically Defined Alkylcyclohexane for Combustion and Solubility Research


1,2-Dimethylcyclohexane is a dimethyl-substituted cycloalkane existing as a mixture of cis and trans stereoisomers [1]. This compound is a colorless liquid with a boiling point typically cited in the 124–130 °C range [2]. Its primary value for research and industrial procurement lies in its well-defined stereochemical and conformational landscape, which directly modulates its thermodynamic stability, low- and high-temperature combustion behavior, and physicochemical properties such as aqueous solubility [3]. As a prototypical branched cycloalkane, it serves as a critical model compound for sustainable aviation fuel (SAF) development and fundamental mechanistic studies [1].

Why 1,2-Dimethylcyclohexane Cannot Be Replaced by Other Dimethylcyclohexane Isomers or Monoalkylated Cyclohexanes in Critical Applications


The simple substitution of 1,2-dimethylcyclohexane with 1,3- or 1,4-dimethylcyclohexane, or even ethylcyclohexane, is invalid for applications sensitive to combustion kinetics or environmental fate. These compounds are constitutional isomers with identical molecular formulas, yet their distinct branching patterns fundamentally alter their thermodynamic stability, oxidation reactivity across temperature regimes, and the speciation of their combustion byproducts [1]. Furthermore, the stereochemistry of the 1,2-isomer—specifically the cis versus trans configuration—imposes a quantifiable difference in aqueous solubility and vaporization enthalpy, precluding the use of isomer mixtures or stereochemically undefined material in studies requiring precise physical property control [2]. The quantitative evidence below demonstrates these non-interchangeable performance characteristics.

Quantitative Differentiation of 1,2-Dimethylcyclohexane: Comparative Combustion, Ignition, and Solubility Data for Informed Procurement


Higher Heat of Combustion for 1,2-Dimethylcyclohexane Relative to 1,3- and 1,4-Isomers

The 1,2-dimethylcyclohexane isomers exhibit a higher standard heat of combustion than their 1,3- and 1,4-dimethylcyclohexane counterparts, a consequence of increased van der Waals strain between the vicinal methyl groups that raises their ground-state energy [1]. For the more stable stereoisomer of each positional isomer, the heat of combustion is 5217 kJ/mol for 1,2-dimethylcyclohexane, compared to 5212 kJ/mol for both 1,3- and 1,4-dimethylcyclohexane. The less stable stereoisomer of 1,2-dimethylcyclohexane shows a heat of combustion of 5223 kJ/mol, versus 5219 kJ/mol for the corresponding less stable isomers of the 1,3- and 1,4-compounds [1]. This elevated energy content is a direct, quantifiable measure of the compound's relative instability and has implications for fuel formulation energy density calculations.

Thermochemistry Fuel Energy Density Conformational Strain

Divergent Oxidation Reactivity: 1,2-Dimethylcyclohexane Favors High-Temperature, 1,3-Dimethylcyclohexane Favors Low-Temperature Conditions

A 2025 comparative experimental and kinetic modeling study in Fuel revealed a stark contrast in the oxidation behavior of 1,2-dimethylcyclohexane (D12MCH) and 1,3-dimethylcyclohexane (D13MCH) [1]. Under the same atmospheric flow reactor conditions (lean and rich), D12MCH demonstrates higher high-temperature reactivity, while D13MCH exhibits higher low-temperature reactivity [1]. This difference is attributed to variations in chemical bond dissociation enthalpies and the flux of carbon through specific radical pathways (ȮH formation) as determined by rate of production and sensitivity analysis [1]. Consequently, the selection of one isomer over the other is not trivial; it dictates the thermal regime in which the fuel component will most readily oxidize.

Combustion Chemistry Fuel Kinetics Sustainable Aviation Fuel

Enhanced Aromatic Formation During 1,2-Dimethylcyclohexane Oxidation Compared to 1,3-Dimethylcyclohexane

The molecular structure of 1,2-dimethylcyclohexane directly influences the speciation of its oxidation products, a key differentiator from its 1,3-isomer. The same 2025 Fuel study reports that the peak concentration of aromatic compounds is generally higher during the oxidation of D12MCH than during the oxidation of D13MCH under identical conditions [1]. This finding is mechanistically significant, as aromatics are critical precursors to soot and particulate matter. The study attributes this difference to the relative contributions of five- and six-membered ring chemistry involving C5 resonantly stabilized radicals and H-abstraction/β-scission sequences, which are themselves dictated by the fuel's initial decomposition reactivity [1].

Emissions Chemistry Soot Precursors Combustion Byproducts

Lowest Ignition Reactivity Among C8 Alkylcyclohexanes: 1,2-Dimethylcyclohexane vs. Ethylcyclohexane and 1,3-Dimethylcyclohexane

In a motored engine study comparing the ignition behavior of ethylcyclohexane (ECH), 1,3-dimethylcyclohexane (13DMCH), and 1,2-dimethylcyclohexane (12DMCH), 12DMCH was found to have the lowest ignition reactivity [1]. The experiment, conducted at an intake air temperature of 155 °C, an equivalence ratio of 0.5, and 600 rpm, showed that ECH exhibited a significantly higher oxidation reactivity and noticeable two-stage ignition, while both 13DMCH and 12DMCH displayed less significant heat release at comparable compression ratios. Among the dimethyl isomers, 12DMCH was the least prone to autoignition. This is mechanistically linked to its lower propensity for β-scission of the C-C ring backbone, resulting in higher concentrations of conjugate olefins and large oxygenated species in the low-temperature regime [1].

Engine Knock Autoignition Fuel Stability

Aqueous Solubility Discriminates Cis and Trans Stereoisomers of 1,2-Dimethylcyclohexane

The stereochemical configuration of 1,2-dimethylcyclohexane directly impacts its environmental behavior, as evidenced by a 19.8% difference in aqueous solubility between the cis and trans isomers. At 30 °C, the mole fraction solubility of cis-1,2-dimethylcyclohexane is (1.09 ± 0.01) × 10⁻⁶, whereas the trans isomer exhibits a lower solubility of (0.91 ± 0.01) × 10⁻⁶ [1]. This quantifiable distinction underscores that the common commercial practice of supplying the compound as a mixture of isomers introduces variability in any application sensitive to phase partitioning, such as environmental transport modeling or liquid-liquid extraction processes. For comparison, the solubility of trans-1,2-dimethylcyclohexane from a pure sample was independently measured as (0.80 ± 0.02) × 10⁻⁶ at the same temperature [1].

Environmental Fate Phase Partitioning Stereochemistry

Targeted Application Scenarios for 1,2-Dimethylcyclohexane Based on Quantitative Performance Differentiation


Sustainable Aviation Fuel (SAF) Surrogate Component for High-Temperature Combustion Modeling

1,2-Dimethylcyclohexane is uniquely suited as a model component in sustainable aviation fuel (SAF) research focused on high-temperature combustion. Its higher high-temperature reactivity, relative to 1,3-dimethylcyclohexane, makes it the appropriate choice for studying oxidation kinetics in the latter stages of a combustor or engine cycle [1]. Furthermore, its propensity to yield higher peak concentrations of aromatic compounds during oxidation provides a valuable experimental handle for investigating soot precursor formation pathways, a critical concern in aviation emissions [1].

Knock-Resistant Fuel Additive or Surrogate in Engine Studies

For researchers investigating fuel autoignition and engine knock phenomena, 1,2-dimethylcyclohexane serves as the most knock-resistant reference compound among its C8 alkylcyclohexane isomers [1]. Its lower ignition reactivity, documented in motored engine experiments when compared to ethylcyclohexane and 1,3-dimethylcyclohexane, allows it to be used as a high-octane or high-stability blendstock in surrogate fuel formulations. This property is directly linked to its molecular branching, which inhibits low-temperature β-scission pathways [1].

Environmental Fate and Phase Partitioning Studies Requiring Stereochemical Resolution

In environmental chemistry studies where accurate prediction of aqueous transport is required, the procurement of stereochemically defined cis- or trans-1,2-dimethylcyclohexane is non-negotiable. The 19.8% difference in water solubility between the cis and trans isomers at 30 °C means that using a mixed-isomer product introduces a significant, uncontrolled variable in experimental data [1]. Applications involving liquid-liquid extraction, groundwater contaminant modeling, or bioavailability assessments benefit directly from the use of isomerically pure material.

Thermochemical Reference Standard in Fuel Energy Content Calibration

The well-documented and comparatively higher heat of combustion for 1,2-dimethylcyclohexane (5217 kJ/mol for the more stable stereoisomer) establishes it as a valuable reference compound for calibrating bomb calorimeters or validating computational thermochemistry models in fuel research [1]. The quantifiable energy difference (+5 kJ/mol) relative to 1,3- and 1,4-dimethylcyclohexanes provides a distinct benchmark, allowing researchers to probe the influence of vicinal steric strain on molecular energy content [1].

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